molecular formula C91H152N24O26 B8261199 Ac-Asp-Pro-Met-Ser-Ser-Thr-Tyr-Ile-Glu-Glu-Leu-Gly-Lys-Arg-Glu-Val-Thr-Ile-Pro-Pro-Lys-Tyr-Arg-Glu-Leu-Leu-Ala-NH2

Ac-Asp-Pro-Met-Ser-Ser-Thr-Tyr-Ile-Glu-Glu-Leu-Gly-Lys-Arg-Glu-Val-Thr-Ile-Pro-Pro-Lys-Tyr-Arg-Glu-Leu-Leu-Ala-NH2

Cat. No.: B8261199
M. Wt: 1998.3 g/mol
InChI Key: NZKHUINJAMOROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Ac-Asp-Pro-Met-Ser-Ser-Thr-Tyr-Ile-Glu-Glu-Leu-Gly-Lys-Arg-Glu-Val-Thr-Ile-Pro-Pro-Lys-Tyr-Arg-Glu-Leu-Leu-Ala-NH2” is a synthetic peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide contains both D- and L-forms of amino acids, which can influence its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid is attached to a solid resin support.

    Coupling of subsequent amino acids: Each amino acid is sequentially added to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, with automated synthesizers and high-throughput techniques being employed.

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

    Oxidation: Oxidation of specific amino acids like methionine and cysteine.

    Reduction: Reduction of disulfide bonds to free thiol groups.

    Substitution: Substitution reactions involving side chains of amino acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophilic reagents like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide.

Scientific Research Applications

Chemistry

In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions.

Biology

In biological research, this peptide can be used to investigate protein-protein interactions, receptor binding, and cellular uptake mechanisms.

Medicine

In medicine, peptides like this one are explored for their therapeutic potential, including as antimicrobial agents, enzyme inhibitors, and signaling molecules.

Industry

In the industrial sector, peptides are used in the development of pharmaceuticals, cosmetics, and as components in diagnostic assays.

Mechanism of Action

The mechanism of action of this peptide depends on its specific sequence and structure. Peptides can interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of D-amino acids can enhance stability and resistance to enzymatic degradation, potentially altering the peptide’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Deamino-Cys-D-Tyr-Ile-Thr-Asn-Cys-Pro-Orn-Gly-NH2: A peptide with a similar sequence but different amino acid composition.

    Bivalirudin: A peptide with a different sequence but similar therapeutic applications.

    Liraglutide: A peptide used in the treatment of diabetes, with a different sequence and mechanism of action.

Properties

IUPAC Name

5-[[1-[[1-[[2-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[2-[2-[[6-amino-1-[[1-[[5-carbamimidamido-1-(3-carboxypropylamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-(3-methylpentanoylamino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C91H152N24O26/c1-10-51(7)46-67(118)102-60(32-35-70(122)123)81(133)106-61(33-36-71(124)125)82(134)109-63(45-49(3)4)77(129)101-48-68(119)103-57(21-12-14-38-92)78(130)105-59(24-17-42-100-91(96)97)79(131)107-62(34-37-72(126)127)83(135)111-73(50(5)6)86(138)113-75(53(9)116)87(139)112-74(52(8)11-2)89(141)115-44-20-26-66(115)88(140)114-43-19-25-65(114)85(137)108-58(22-13-15-39-93)80(132)110-64(47-54-28-30-55(117)31-29-54)84(136)104-56(23-16-41-99-90(94)95)76(128)98-40-18-27-69(120)121/h28-31,49-53,56-66,73-75,116-117H,10-27,32-48,92-93H2,1-9H3,(H,98,128)(H,101,129)(H,102,118)(H,103,119)(H,104,136)(H,105,130)(H,106,133)(H,107,131)(H,108,137)(H,109,134)(H,110,132)(H,111,135)(H,112,139)(H,113,138)(H,120,121)(H,122,123)(H,124,125)(H,126,127)(H4,94,95,99)(H4,96,97,100)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKHUINJAMOROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C91H152N24O26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1998.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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